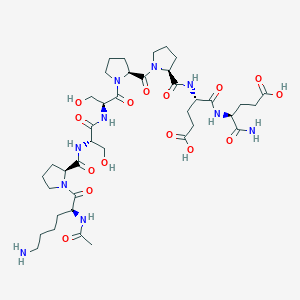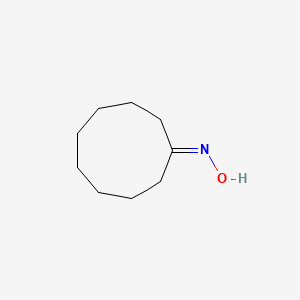![molecular formula C15H13N3O2S B14005145 Ethyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate CAS No. 181284-12-8](/img/structure/B14005145.png)
Ethyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester is a heterocyclic compound that contains a thieno[2,3-b]pyrazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted thieno[2,3-b]pyrazine, the amino group can be introduced via nucleophilic substitution reactions. The carboxylic acid ethyl ester group is often introduced through esterification reactions involving ethanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary amines.
Applications De Recherche Scientifique
7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thieno[2,3-b]pyrazine core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid: This compound has a similar structure but with a methyl group instead of a phenyl group.
7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid: This compound lacks the ethyl ester group.
Uniqueness
7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylic acid ethyl ester is unique due to the presence of both the phenyl group and the ethyl ester group, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications compared to its analogs .
Propriétés
Numéro CAS |
181284-12-8 |
|---|---|
Formule moléculaire |
C15H13N3O2S |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
ethyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate |
InChI |
InChI=1S/C15H13N3O2S/c1-2-20-15(19)13-11(16)12-14(21-13)18-10(8-17-12)9-6-4-3-5-7-9/h3-8H,2,16H2,1H3 |
Clé InChI |
LBMYTNQWRSRMFH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=NC=C(N=C2S1)C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate](/img/structure/B14005109.png)


![Bis[2-mesylamidoethyl]disulfide](/img/structure/B14005113.png)



![2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid](/img/structure/B14005119.png)
